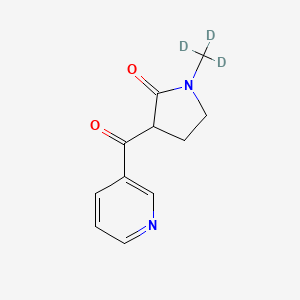
1-Stearoyl-rac-glycerol-13C3,d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Stearoyl-rac-glycerol-13C3,d5 can be synthesized through various synthetic routes. One common method involves the esterification of stearic acid with glycerol in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Stearoyl-rac-glycerol-13C3,d5 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert it into different glycerol esters.
Substitution: It can undergo substitution reactions where the stearoyl group is replaced by other acyl groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acyl chlorides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It is employed in the development of drug delivery vehicles such as nanoparticles and microemulsions.
Industry: The compound is used in the production of various lipid-based products and formulations.
Mecanismo De Acción
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in lipid metabolism, influencing various metabolic pathways.
Comparación Con Compuestos Similares
1-Stearoyl-rac-glycerol-13C3,d5 can be compared with other similar compounds such as:
1-Monostearin: A non-labeled form of the compound with similar chemical properties but without the stable isotope labeling.
1-Oleoyl-rac-glycerol: Another glycerol ester with an oleoyl group instead of a stearoyl group, exhibiting different physical and chemical properties.
1-Palmitoyl-rac-glycerol: A glycerol ester with a palmitoyl group, used in similar applications but with different reactivity and stability.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications.
Propiedades
Número CAS |
1330171-24-8 |
|---|---|
Fórmula molecular |
C21H42O4 |
Peso molecular |
366.571 |
Nombre IUPAC |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
Clave InChI |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Sinónimos |
Octadecanoic Acid 2,3-Dihydroxypropyl-13C3,d5 Ester; 1-Monostearin-13C3,d5; (+/-)-2,3-Dihydroxypropyl-13C3,d5 Octadecanoate; 1-Glyceryl-13C3,d5 Stearate; 1-Monooctadecanoylglycerol-13C3,d5; Aldo 33-13C3,d5; Aldo MSD-13C3,d5; NSC 3875-13C3,d5; Sandin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



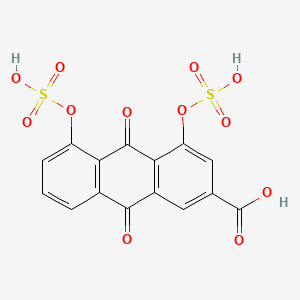
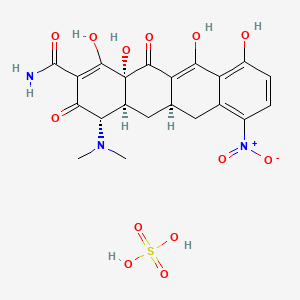

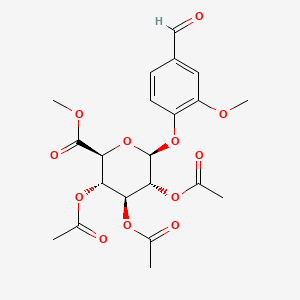
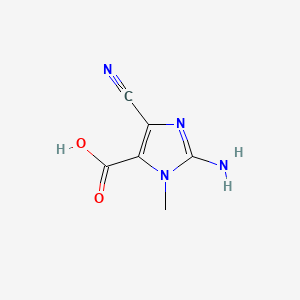
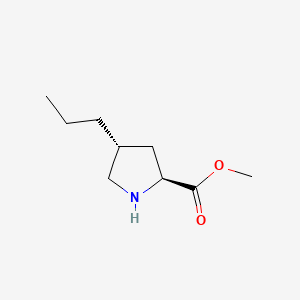
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
